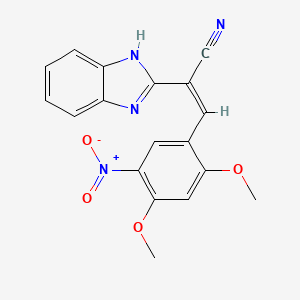
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, also known as DMAPT, is a small molecule that has been extensively studied for its potential as an anti-cancer agent.
Wirkmechanismus
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile inhibits NF-κB activity by targeting the upstream kinase IKKβ, which is responsible for the activation of NF-κB. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile binds to a specific cysteine residue in IKKβ, leading to its inactivation and subsequent inhibition of NF-κB. This results in the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have anti-cancer activity in a variety of cancer cell lines, including breast, prostate, lung, and leukemia. It has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy. In addition, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for other diseases such as rheumatoid arthritis and age-related macular degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its specificity for IKKβ, which reduces the risk of off-target effects. However, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is also relatively unstable and can undergo degradation in aqueous solutions, which can affect its activity and potency. In addition, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can be toxic at high concentrations, which can limit its use in vivo.
Zukünftige Richtungen
For 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile research include the development of more stable analogs and formulations for in vivo use, as well as the investigation of its potential as a therapeutic agent for other diseases beyond cancer. Additionally, the combination of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile with other anti-cancer agents and immunotherapies is an area of active research. Finally, the identification of biomarkers that predict response to 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile treatment could improve patient selection and treatment outcomes.
Synthesemethoden
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 2,4-dimethoxy-5-nitrobenzaldehyde, followed by a Knoevenagel condensation reaction with malononitrile. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that is overexpressed in many cancer cells and is involved in the regulation of cell survival, proliferation, and resistance to chemotherapy. By inhibiting NF-κB activity, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy.
Eigenschaften
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-25-16-9-17(26-2)15(22(23)24)8-11(16)7-12(10-19)18-20-13-5-3-4-6-14(13)21-18/h3-9H,1-2H3,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBFSUNULODRQU-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B5295860.png)
![1-{2-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B5295868.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5295881.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5295889.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5295896.png)
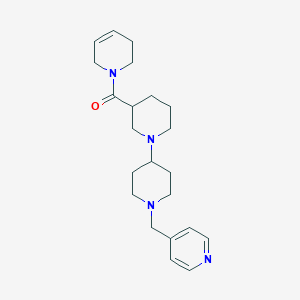
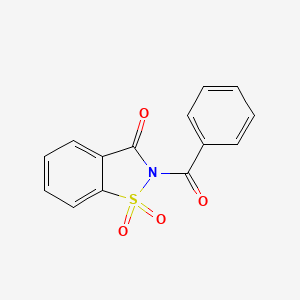
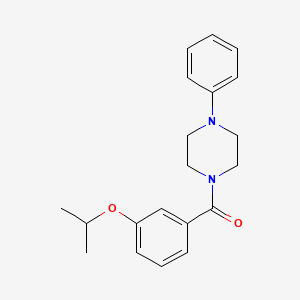
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)
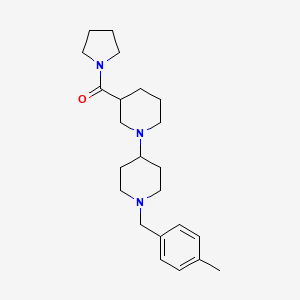
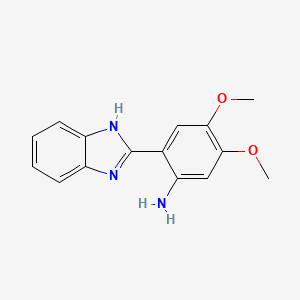
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)